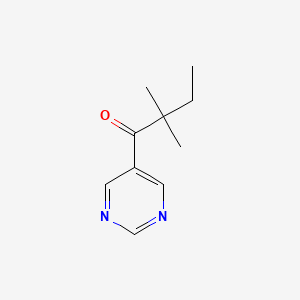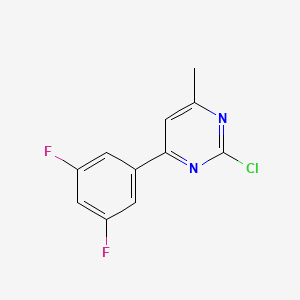
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with tert-butoxycarbonyl and acetoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, stabilizing the compound and preventing unwanted reactions. This allows for selective reactions to occur, facilitating the synthesis of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine: A compound with a similar tert-butoxycarbonyl group but a different core structure.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another compound featuring the tert-butoxycarbonyl group, used in different synthetic applications.
Uniqueness
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its combination of the pyrroline ring with tert-butoxycarbonyl and acetoxymethyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-9(14)16-8-10-5-6-13(7-10)11(15)17-12(2,3)4/h5H,6-8H2,1-4H3 |
InChI-Schlüssel |
HNPOSBLBOOYMLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CCN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)




![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)


![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)



